molecular formula C20H24N2 B152072 Dehydro trimipramine CAS No. 315-69-5

Dehydro trimipramine

Katalognummer B152072
CAS-Nummer: 315-69-5
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: RNFADUFBCJRRPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimipramine is a tricyclic antidepressant used to treat depression . It belongs to the group of medicines known as tricyclic antidepressants (TCA). These medicines are thought to work by increasing the activity of certain chemicals in the brain . It has also been used for its sedative, anxiolytic, and weak antipsychotic effects in the treatment of insomnia, anxiety disorders, and psychosis, respectively .


Molecular Structure Analysis

Trimipramine has a molecular formula of C20H26N2 with an average mass of 294.434 Da and a monoisotopic mass of 294.209595 Da . The chemical name of trimipramine is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine .


Chemical Reactions Analysis

Trimipramine can undergo photo-degradation in the UV/Sulfite/ZnO redox reaction system . The ideal conditions were a 2:1:100 Sulfite/ZnO/TRI molar ratio, pH 7, and 30 min of reaction time for 97.4% TRI degradation .


Physical And Chemical Properties Analysis

Trimipramine is a small molecule . It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties .

Wissenschaftliche Forschungsanwendungen

Effects on Dream Recall and Dream Emotions

Dehydro trimipramine, a sedating tricyclic antidepressant, has been studied for its effects on dream recall and dream emotions in depressive outpatients. It showed a small effect on dream recall, potentially due to the reduction of negatively toned dreams. A significant shift towards positive dream emotions was observed, supporting the continuity hypothesis of dreaming and the link between waking-life symptomatology and negative dream emotions (Schredl et al., 2009).

Trimipramine in Primary Insomnia

Trimipramine has been investigated for its potential in treating primary insomnia. In a polysomnographic double-blind study, trimipramine significantly enhanced sleep efficiency without suppressing REM sleep, indicating its efficacy in the treatment of primary insomnia (Riemann et al., 2002).

Environmental Fate and Effects

Research on the environmental fate and effects of trimipramine, particularly its biodegradability and toxicity, has been conducted. Studies using high-resolution mass spectrometry identified various photolysis transformation products (PTPs) of trimipramine. These PTPs were found to be not readily biodegradable and potentially toxic, raising concerns about environmental risks (Khaleel et al., 2017).

Clinical Profile and Applications

Trimipramine's clinical profile has been reviewed, highlighting its efficacy as an antidepressant, unique effects on sleep architecture, and potential for treating primary insomnia. Its side effect profile and drug interactions have also been discussed, providing insights into its clinical applications (Lapierre, 2012).

Pharmacological Properties

The atypical pharmacological properties of trimipramine, distinguishing it from classical tricyclic antidepressants, have been explored. Its receptor affinity profile, effects on sleep, and potential as an antipsychotic medication have been highlighted (Berger & Gastpar, 2005).

Safety And Hazards

Trimipramine may cause side effects such as confusion or unusual drowsiness, especially in elderly patients . It may also decrease the antihypertensive activities of certain drugs . According to the safety data sheet, it is classified as having acute toxicity (oral), skin irritation, skin sensitization, serious eye damage, and specific target organ toxicity (single exposure) .

Eigenschaften

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-13,16H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFADUFBCJRRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro trimipramine

CAS RN

315-69-5
Record name Dehydro trimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDRO TRIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988Q8TXP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro trimipramine
Reactant of Route 2
Dehydro trimipramine
Reactant of Route 3
Dehydro trimipramine
Reactant of Route 4
Reactant of Route 4
Dehydro trimipramine
Reactant of Route 5
Reactant of Route 5
Dehydro trimipramine
Reactant of Route 6
Dehydro trimipramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.